Phenethicillin(1-)
Description
Historical Context of Penicillin and Phenethicillin Discovery
The journey to understanding and developing phenethicillin is deeply rooted in the broader history of penicillin and the advent of semi-synthetic antibiotics.
The story of penicillin began in 1928 with Alexander Fleming's accidental discovery of the antibacterial properties of the Penicillium notatum mold. libretexts.orgbmj.comwhiterose.ac.uk Fleming observed that a substance produced by the mold could inhibit the growth of Staphylococcus bacteria. libretexts.orgwhiterose.ac.uk He named this substance "penicillin". libretexts.orgwhiterose.ac.uk However, Fleming faced significant challenges in isolating and purifying this unstable compound. bmj.comwhiterose.ac.uk For over a decade, penicillin remained largely a laboratory curiosity due to these difficulties. bmj.comwhiterose.ac.uk
It wasn't until the late 1930s and early 1940s that a team at the University of Oxford, led by Howard Florey and Ernst Chain, successfully purified penicillin and demonstrated its therapeutic potential in animal and human trials. libretexts.orggoogle.com The onset of World War II created an urgent need for effective antibacterial agents, which spurred the large-scale production of penicillin, primarily in the United States. libretexts.orggoogle.com Early production methods were inefficient, requiring vast quantities of mold filtrate to produce small amounts of the drug. whiterose.ac.uk A significant breakthrough came with the discovery of a higher-yielding strain of Penicillium on a moldy cantaloupe and the development of deep-tank fermentation techniques. wikidata.org
Despite these advances, early penicillins like penicillin G had limitations. They were susceptible to breakdown by stomach acid, making oral administration less effective, and were ineffective against certain types of bacteria. libretexts.orglibretexts.org Furthermore, the emergence of penicillin-resistant bacteria, which produced enzymes called penicillinases that could inactivate the antibiotic, posed a growing threat. libretexts.org
The limitations of naturally occurring penicillins prompted scientists to explore the creation of semi-synthetic variants with improved properties. wikipedia.org The goal was to develop penicillins that were more stable, had a broader spectrum of activity, and were resistant to bacterial enzymes. bmj.com This new chapter in antibiotic research was made possible by a pivotal discovery in the 1950s.
Beecham Research Laboratories played a central role in this endeavor. bionity.com In 1959, they marketed Broxil (phenethicillin), one of the first semi-synthetic penicillins. bionity.com This was followed by the development of other important semi-synthetic penicillins like methicillin, which was designed to be resistant to staphylococcal penicillinase. bmj.com
The key to creating semi-synthetic penicillins was the isolation of the core chemical structure of penicillin, known as 6-aminopenicillanic acid (6-APA). wikipedia.orgbionity.com In 1957, researchers at Beecham Research Laboratories successfully isolated 6-APA from penicillin fermentation broths. bionity.comwikipedia.org This discovery was a landmark achievement, as it provided a versatile starting material for the synthesis of a vast array of new penicillin derivatives. bionity.com
6-APA consists of the fundamental beta-lactam and thiazolidine (B150603) rings of the penicillin molecule but lacks the side chain that determines the specific properties of a particular penicillin. bionity.com By chemically attaching different side chains to the 6-amino group of 6-APA, scientists could create novel penicillins with desired characteristics. wikipedia.org Phenethicillin was synthesized by coupling α-phenoxypropionic acid with 6-APA. whiterose.ac.uk The ability to manipulate the side chain in this way opened the door to the development of a wide range of semi-synthetic penicillins with enhanced stability and broader antibacterial activity. wikipedia.org
Development of Semi-Synthetic Penicillins
Chemical Classification and Core Structural Features
Phenethicillin(1-) is the anionic form of phenethicillin, meaning it has lost a proton from its carboxylic acid group, resulting in a negative charge. nih.govebi.ac.uk This is the form in which it typically exists at physiological pH. wjpsonline.com
Like all penicillins, the core of phenethicillin's structure is the beta-lactam ring, a four-membered cyclic amide. libretexts.orglibretexts.org This ring is fused to a five-membered thiazolidine ring. libretexts.org The strained nature of the beta-lactam ring is crucial to its antibacterial activity. libretexts.org It mimics a part of the bacterial cell wall structure, allowing it to bind to and inhibit enzymes called transpeptidases, which are essential for cell wall synthesis. libretexts.org This inhibition ultimately leads to the weakening and rupture of the bacterial cell wall. libretexts.org
The defining feature of phenethicillin is its side chain, which is a 2-phenoxypropanamido group attached to the 6-amino position of the penam (B1241934) nucleus. nih.govmcmaster.ca This specific side chain confers several important properties to the molecule. The presence of the phenoxy group makes phenethicillin more resistant to degradation by stomach acid compared to penicillin G, allowing for more reliable oral absorption. libretexts.orgbmj.com
The side chain also introduces a chiral center, meaning phenethicillin exists as two diastereomers, designated as L-(+)- and D-(-)-. cdnsciencepub.com Research has shown that the stereochemistry of the side chain can influence the biological activity of the penicillin. cdnsciencepub.com
Structure
3D Structure
Properties
Molecular Formula |
C17H19N2O5S- |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H20N2O5S/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23)/p-1/t9?,11-,12+,15-/m1/s1 |
InChI Key |
NONJJLVGHLVQQM-JHXYUMNGSA-M |
Isomeric SMILES |
CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Structural and Computational Analyses of Phenethicillin
Molecular Geometry and Conformational Studies
The three-dimensional arrangement of atoms in phenethicillin is crucial to its biological activity. Computational studies provide insight into the molecule's preferred shapes and the energetic barriers between them.
Conformational Isomerism and Stability
The stability of different forms of phenethicillin, including its neutral, protonated, and anionic states, has been evaluated using the Austin Model 1 (AM1) semi-empirical method. wjpsonline.comwisdomlib.org These calculations determine the heat of formation (∆Hf°) for each species, a measure of its relative stability. A lower heat of formation indicates a more stable conformation.
Studies have investigated the neutral phenethicillin molecule (1), its mono-protonated forms at the N7 and N12 nitrogen atoms (3 and 2, respectively), the di-protonated form (4), and the anion (5). wjpsonline.com The calculated heats of formation suggest that the stability of these species decreases in the order of 4 > 2 > 3 > 1 > 5, indicating that the di-protonated cation is the most stable and the anion is the least stable. wjpsonline.com However, it is also noted that the phenethicillin anion (5) is considered more stable in separate calculations. wjpsonline.com
The geometry of these molecules is generally non-planar. wjpsonline.comwisdomlib.org The process of protonation, where a proton (H+) attaches to a nitrogen atom, significantly influences the molecule's conformation. wjpsonline.com
Table 1: Calculated Properties of Phenethicillin Species
| Species | Heat of Formation (kcal/mol) | Dipole Moment (Debye) | Ionization Potential (eV) |
|---|---|---|---|
| Phenethicillin (1) | - | - | - |
| N12-protonated (2) | - | - | - |
| N7-protonated (3) | - | - | - |
| Di-protonated (4) | - | - | - |
| Anion (5) | - | - | - |
Note: Specific numerical values for heat of formation, dipole moment, and ionization potential were not consistently available across the searched sources to populate this table.
Dihedral Angle Analysis in Molecular Conformations
Dihedral angles, which describe the rotation around a chemical bond, are critical in defining the three-dimensional structure of phenethicillin. wjpsonline.com The Klyne-Prelog system is used to classify these angles, with terms such as syn-periplanar (sp), anti-periplanar (ap), syn-clinal (sc), and anti-clinal (ac) describing the relative positions of atoms. wjpsonline.com
Protonation at different nitrogen atoms leads to significant changes in key dihedral angles, resulting in different molecular shapes. wjpsonline.com For instance, when a proton is added to the N7-atom to form the mono-protonated species (3), the conformation of the C13N12C11C9 dihedral angle changes from –ac to +sc, and the C16C14C13N12 dihedral angle also changes to a +sc conformation. wjpsonline.com
In the di-protonated form of phenethicillin (4), more substantial conformational shifts are observed. wjpsonline.com For example, the O10C8C4C3 dihedral angle changes from -ap to -ac, and the C13N12C11C9 angle shifts from -ac to +ac. wjpsonline.com These changes highlight the flexibility of the phenethicillin molecule and how protonation events can induce specific three-dimensional arrangements. wjpsonline.com
Electronic Structure and Quantum Chemical Investigations
Quantum chemical calculations provide a deeper understanding of the electronic properties of phenethicillin, which are fundamental to its reactivity and interactions with other molecules.
Application of Semi-Empirical Molecular Orbital Methods (e.g., AM1)
The Austin Model 1 (AM1) method, a semi-empirical molecular orbital approach, has been extensively used to study the geometry, conformation, and electronic structure of phenethicillin and its derivatives in the gas phase. wjpsonline.comwisdomlib.orgwjpr.netresearchgate.netamazonaws.comwjpsonline.comresearchgate.netresearchgate.net This method simplifies the complex equations of quantum mechanics by incorporating experimental parameters, allowing for the efficient calculation of various molecular properties. wjpsonline.comamazonaws.com
AM1 calculations have been employed to fully optimize the geometries of neutral phenethicillin, its protonated forms, and its anion to find their lowest energy conformations. wjpsonline.com These calculations provide valuable data on properties such as heats of formation, dipole moments, ionization potentials, atomic charges, and frontier molecular orbital energies. wjpsonline.comwjpr.netamazonaws.comresearchgate.netresearchgate.net The insights gained from these computational studies are crucial for understanding the molecule's stability, reactivity, and potential behavior in different chemical environments. wisdomlib.org
Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. ajchem-a.com
For phenethicillin and its various forms, the energies of the HOMO and LUMO (E_HOMO and E_LUMO) have been calculated using the AM1 method. wjpsonline.comwjpr.netamazonaws.comresearchgate.netresearchgate.net These calculations reveal how protonation affects the electronic properties of the molecule. For instance, the promotion of an electron from the HOMO to the LUMO is a key aspect of photochemical reactions. amazonaws.com The specific values of E_HOMO and E_LUMO for neutral phenethicillin and its protonated species provide insights into their relative reactivity. wjpsonline.com
Table 2: Frontier Molecular Orbital Energies of Phenethicillin Species
| Species | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Phenethicillin (1) | - | - | - |
| N12-protonated (2) | - | - | - |
| N7-protonated (3) | - | - | - |
| Di-protonated (4) | - | - | - |
| Anion (5) | - | - | - |
Note: Specific numerical values for E_HOMO, E_LUMO, and the HOMO-LUMO gap were not consistently available across the searched sources to populate this table.
Atomic Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within the phenethicillin molecule is not uniform, leading to partial positive and negative charges on different atoms. This atomic charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules. researchgate.netlibretexts.org
AM1 calculations have been used to determine the net atomic charges on the heteroatoms (non-carbon atoms) of phenethicillin. wjpsonline.com In the neutral molecule (1), the nitrogen atoms N7 and N12 have calculated net charges of -0.2402 and -0.3507, respectively. wjpsonline.com The more negative charge on the N12 atom suggests that it is more susceptible to protonation. wjpsonline.com
Protonation significantly alters the charge distribution. wjpsonline.com When phenethicillin is protonated at the N12 atom to form the mono-protonated cation (2), the net atomic charges on the nitrogen and most oxygen atoms decrease. wjpsonline.com Conversely, protonation at the N7 atom to form cation (3) leads to an increase in the net atomic charges on the N12, O10, and O36 atoms, while the charges on N7 and other oxygen atoms decrease. wjpsonline.com
Electrostatic potential maps provide a visual representation of the charge distribution, where different colors indicate regions of positive, negative, and neutral electrostatic potential. libretexts.orgyoutube.com These maps are invaluable for predicting how molecules will interact with one another. libretexts.org
Table 3: Net Atomic Charges on Heteroatoms in Phenethicillin Species
| Atom | Phenethicillin (1) | N12-protonated (2) | N7-protonated (3) | Di-protonated (4) |
|---|---|---|---|---|
| N7 | -0.2402 | Decreased | Decreased | Decreased |
| N12 | -0.3507 | Decreased | Increased | Decreased |
| O10 | - | Increased | Increased | Increased |
| O15 | - | Decreased | Decreased | Increased |
| O31 | - | Decreased | Decreased | Decreased |
| O32 | - | Decreased | Decreased | Decreased |
| O36 | - | Decreased | Increased | Decreased |
Note: This table reflects the qualitative changes in net atomic charges upon protonation as described in the source material. wjpsonline.com Specific numerical values for the protonated species were not provided.
Tautomerism and Zwitterionic Forms of Phenethicillin
Phenethicillin, a member of the penicillin family of antibiotics, exhibits complex structural dynamics involving tautomerism and the formation of zwitterionic species. These phenomena are crucial for understanding its chemical reactivity and biological activity. Computational methods, particularly the semi-empirical Austin Model 1 (AM1), have been instrumental in elucidating the electronic structures, conformations, and relative stabilities of these various forms.
Keto-Enol Tautomerism Dynamics
Keto-enol tautomerism in phenethicillin involves the interconversion between the keto form, characterized by a carbonyl group (C=O) within the β-lactam ring, and the enol form, which contains a hydroxyl group (-OH) adjacent to a carbon-carbon double bond (C=C-OH). This process involves the migration of a proton from the α-carbon of the β-lactam to the carbonyl oxygen.
Computational studies using the AM1 method have been employed to optimize the geometry and calculate the electronic structure of both the keto and enol tautomers of phenethicillin in the gas phase. These analyses help in understanding the relative stability and electronic properties of each form. The equilibrium between the keto and enol tautomers is generally rapid, though it often strongly favors one isomer. In many carbonyl compounds, the keto form is predominant at equilibrium. However, specific structural features, such as conjugation or intramolecular hydrogen bonding, can stabilize the enol form.
Lactam-Lactim Tautomerism and Equilibrium
Another significant tautomeric relationship in phenethicillin is the lactam-lactim equilibrium. This involves the migration of a hydrogen atom from the nitrogen atom of the β-lactam ring to the carbonyl oxygen, resulting in the formation of a lactim tautomer (-N=C-OH). This tautomerism plays a critical role in the chemical behavior and reactivity of phenethicillin.
Quantum chemical methods, such as AM1, have been used to investigate the lactam-lactim tautomerism, providing insights into the electronic structure and conformations of these forms. Studies have shown that the lactam form is generally the predominant and more stable tautomer compared to the lactim, enol, and lactim-enol derivatives. The stability of these tautomers, based on heat of formation data, typically follows the order: lactam > lactim > enol > lactim-enol. The equilibrium can be influenced by factors such as solvent polarity, with polar solvents often shifting the equilibrium towards the lactam form.
Formation and Energetic Stability of Zwitterions
Zwitterions, or dipolar ions, are molecules that contain both positive and negative charges. In phenethicillin, zwitterions can form through intramolecular proton transfer. The formation of phenethicillin zwitterions has been studied computationally by comparing properties such as the heats of formation (ΔHf°), dipole moments, and frontier molecular orbital energies (E HOMO and E LUMO) of the different tautomeric forms.
The stability of a zwitterion in the gas phase is determined by whether the Coulombic energy gained from the interaction of the opposite charges is greater than the energy difference between the protonated base and the deprotonated acid. Computational analyses of phenethicillin tautomers and their zwitterions have been performed to understand their dipolar characteristics, conformational changes, and relative stabilities. For instance, the stability of zwitterionic forms arising from the lactim tautomer has been evaluated, with one zwitterionic form (N7H+) showing greater stability despite a higher energetic cost of formation compared to another (N12H+). The heat of formation is a key indicator of the stability of these different chemical species.
Table 1: Calculated Properties of Phenethicillin-Lactim and its Zwitterions
Mechanism of Antimicrobial Action at the Molecular and Cellular Level
Interaction with Bacterial Penicillin-Binding Proteins (PBPs)
The primary targets of phenethicillin within bacterial cells are the penicillin-binding proteins (PBPs). pharmacompass.comnih.govnih.gov These are a group of enzymes, including transpeptidases, that are essential for the final steps of peptidoglycan synthesis. wikipedia.orglibretexts.org Phenethicillin, through its structural similarity to the D-alanyl-D-alanine moiety of the peptidoglycan precursor, binds to the active site of these PBPs. wikipedia.orglibretexts.orglibretexts.org This binding is an irreversible acylation of a serine residue within the PBP active site, which inactivates the enzyme. libretexts.orglibretexts.org
Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis
The bacterial cell wall is a vital structure composed of peptidoglycan, which provides mechanical stability and protects the cell from osmotic lysis. frontiersin.orgmhmedical.com Peptidoglycan synthesis is a complex process that involves the assembly of glycan chains cross-linked by short peptides. libretexts.orgtuwien.ac.at Phenethicillin's inactivation of PBPs directly halts the third and final stage of bacterial cell wall synthesis. medicaldialogues.in By inhibiting these crucial enzymes, phenethicillin effectively prevents the formation of the peptidoglycan layer. pharmacompass.comnih.govnih.govncats.io
Interference with Peptidoglycan Cross-Linkage
The strength and rigidity of the bacterial cell wall are dependent on the cross-linking of peptidoglycan chains. pharmacompass.comnih.gov This cross-linking is catalyzed by the transpeptidase activity of PBPs. libretexts.orglibretexts.orgtuwien.ac.at Phenethicillin's irreversible binding to these enzymes specifically obstructs this transpeptidation process. pharmacompass.comnih.govnih.govlibretexts.org The lack of proper cross-linking weakens the cell wall, rendering it unable to withstand the internal turgor pressure of the bacterium. pharmacompass.comnih.govnih.gov
Induction of Bacterial Cell Lysis
The culmination of PBP inhibition and the disruption of cell wall synthesis is the induction of bacterial cell lysis. pharmacompass.comnih.govnih.gov The weakened cell wall can no longer maintain its structural integrity, leading to the rupture of the cell. libretexts.orglibretexts.org This process is often mediated by the cell's own autolytic enzymes, known as autolysins. medicaldialogues.in Under normal conditions, the activity of autolysins is carefully regulated; however, the damage inflicted by phenethicillin can lead to their uncontrolled activation, further contributing to the breakdown of the cell wall and subsequent lysis. elifesciences.org
Comparative Molecular Basis of Action with Other Beta-Lactam Antibiotics
The fundamental mechanism of action of phenethicillin is shared among all β-lactam antibiotics, which include penicillins, cephalosporins, carbapenems, and monobactams. wikipedia.orgmhmedical.com They all target and inactivate PBPs, thereby inhibiting peptidoglycan synthesis and causing bacterial cell lysis. wikipedia.orgfrontiersin.org
However, variations in the side chains of different β-lactam antibiotics can influence their spectrum of activity, affinity for specific PBPs, and susceptibility to bacterial resistance mechanisms like β-lactamases. wikipedia.orgfrontiersin.org For instance, the phenoxyethyl side chain of phenethicillin confers greater acid stability compared to penicillin G, allowing for oral administration. nih.gov Other modifications in different β-lactam antibiotics can provide resistance to β-lactamase enzymes or broaden their activity against Gram-negative bacteria. libretexts.orglibretexts.orglibretexts.org Cephalosporins, for example, have a six-membered ring fused to the β-lactam ring, which can be modified to alter their properties. libretexts.orglibretexts.org
Mechanisms of Bacterial Resistance to Phenethicillin
Enzymatic Inactivation of Phenethicillin
The most prevalent mechanism of resistance against phenethicillin involves the production of enzymes that chemically degrade the antibiotic, rendering it ineffective.
Beta-Lactamase Production and Hydrolysis of the Beta-Lactam Ring
The primary mode of enzymatic inactivation is the production of β-lactamases. libretexts.orgwikipedia.org These enzymes catalyze the hydrolysis of the amide bond within the four-atom β-lactam ring, a core structural feature of all penicillin antibiotics, including phenethicillin. wikipedia.orglibretexts.org This hydrolytic cleavage opens the β-lactam ring, deactivating the molecule and preventing it from inhibiting the bacterial cell wall synthesis. wikipedia.orglibretexts.orgnih.gov The production of β-lactamases is a significant resistance mechanism, particularly in Gram-negative bacteria. nih.govmdpi.com These enzymes can be encoded on either the bacterial chromosome or on mobile genetic elements like plasmids, which facilitates their spread among different bacterial populations. msdmanuals.com
Phenethicillin, a semi-synthetic penicillin, was developed to have increased resistance to acidic environments compared to Penicillin G. libretexts.org However, it remains susceptible to hydrolysis by various β-lactamases. merckvetmanual.commicrorao.com The presence of an electron-attracting phenoxyethyl group in its side chain offers some protection against acid degradation but does not confer complete immunity to enzymatic inactivation by β-lactamases. libretexts.orglibretexts.org
Biochemical Specificity and Classification of Beta-Lactamases Affecting Phenethicillin
β-Lactamases are a diverse group of enzymes, and they are classified based on their molecular structure and substrate specificity. msdmanuals.comnih.gov The Ambler classification system divides them into four molecular classes: A, B, C, and D. msdmanuals.commdpi.comnih.gov
Class A β-Lactamases: This class primarily includes penicillinases and some extended-spectrum β-lactamases (ESBLs). msdmanuals.comebi.ac.uk They are serine-based enzymes that can hydrolyze penicillins like phenethicillin. mdpi.comfrontiersin.org
Class B β-Lactamases: These are metallo-β-lactamases that require zinc ions for their activity and have a broad-spectrum of activity, including the ability to hydrolyze penicillins. msdmanuals.commdpi.com
Class C β-Lactamases: These are primarily cephalosporinases, but they can also exhibit activity against penicillins. msdmanuals.comnih.gov
Class D β-Lactamases: This group, also known as oxacillinases, can hydrolyze penicillins, including isoxazolyl penicillins like oxacillin, and by extension, can affect phenethicillin. microrao.com
The specificity of these enzymes for phenethicillin can vary. For instance, some β-lactamases may preferentially hydrolyze penicillins, while others have a broader spectrum that includes cephalosporins and other β-lactam antibiotics. frontiersin.org The production of specific types of β-lactamases can determine the level of resistance a bacterium exhibits towards phenethicillin.
Alteration of Antibiotic Target Sites
Another significant mechanism of resistance involves modifications to the bacterial proteins that phenethicillin targets.
Structural Modifications to Penicillin-Binding Proteins (PBPs)
Phenethicillin, like all β-lactam antibiotics, exerts its antibacterial effect by binding to and inhibiting penicillin-binding proteins (PBPs). frontiersin.orgasm.org PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. wikipedia.org By inhibiting PBPs, phenethicillin disrupts cell wall formation, leading to cell lysis and death. libretexts.org
Bacteria can develop resistance by altering the structure of their PBPs through genetic mutations. wikipedia.orgtaylorandfrancis.com These mutations can reduce the affinity of phenethicillin for the PBP active site, preventing the antibiotic from effectively binding and inhibiting the enzyme. plos.org This allows the bacterium to continue synthesizing its cell wall even in the presence of the antibiotic. plos.org Alterations in PBPs are a common resistance mechanism in Gram-positive bacteria. nih.gov For example, mutations in PBP genes are a primary cause of penicillin resistance in Streptococcus pneumoniae. etflin.com
Reduced Intracellular Accumulation of Phenethicillin
For phenethicillin to be effective, it must first reach its PBP targets located in the periplasmic space of Gram-negative bacteria or at the cell membrane of Gram-positive bacteria. Bacteria have developed mechanisms to limit the internal concentration of the antibiotic.
Decreased Outer Membrane Permeability in Gram-Negative Bacteria
Gram-negative bacteria possess an outer membrane that acts as a selective barrier, controlling the influx of substances into the cell. respiratory-therapy.comutas.edu.au The permeability of this outer membrane to antibiotics like phenethicillin is a crucial factor in their susceptibility. researchgate.net These bacteria can reduce the intracellular accumulation of phenethicillin by decreasing the permeability of their outer membrane. utas.edu.au
This is often achieved through modifications of porins, which are protein channels that allow the passage of small, hydrophilic molecules across the outer membrane. nottingham.ac.uk Changes in the number or structure of these porin channels can restrict the entry of phenethicillin into the periplasmic space, thereby preventing it from reaching its PBP targets. researchgate.netnottingham.ac.uk Studies have shown that growing certain strains of Gram-negative bacteria in the presence of sub-inhibitory concentrations of phenethicillin can lead to the development of deficient permeability barriers. nih.govscispace.com
Role of Efflux Pump Systems in Bacterial Resistance
Efflux pumps are transport proteins located in the cytoplasmic membrane of bacteria that actively expel a wide variety of structurally diverse compounds, including antibiotics like Phenethicillin, from the cell. nih.govnih.gov This mechanism lowers the intracellular concentration of the antibiotic, preventing it from reaching its target and allowing the bacteria to survive in the presence of the drug. mdpi.commicrobialcell.com Efflux pumps can contribute to both intrinsic and acquired resistance in bacteria. frontiersin.orgnih.gov
Several families of efflux pumps are involved in multidrug resistance (MDR), including:
ATP-binding cassette (ABC) family: These pumps utilize the energy from ATP hydrolysis to transport substrates across the cell membrane. acs.org
Major facilitator superfamily (MFS): This is one of the largest families of transporters and is found in all kingdoms of life. scirp.org
Multidrug and toxic compound extrusion (MATE) family: These pumps are involved in the extrusion of various toxic compounds. scirp.org
Resistance-nodulation-division (RND) family: This family is particularly significant in Gram-negative bacteria and often forms tripartite systems that span the inner and outer membranes. frontiersin.orgscirp.org
Small multidrug resistance (SMR) family: As their name suggests, these are small proteins that contribute to resistance. scirp.org
The overexpression of these efflux pumps, often due to mutations in their regulatory genes, is a common mechanism of resistance observed in clinical isolates. mdpi.com For instance, in Pseudomonas aeruginosa, several RND family efflux pumps, such as MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY, are associated with resistance to β-lactam antibiotics. nih.gov While direct studies on Phenethicillin are limited, the broad substrate profiles of many of these pumps suggest they likely contribute to resistance against it. Efflux pumps are not only involved in antibiotic resistance but also play roles in bacterial virulence, biofilm formation, and stress responses. nih.govmicrobialcell.com
Table 1: Major Efflux Pump Families and Their Role in Antibiotic Resistance
| Efflux Pump Family | Energy Source | Key Characteristics | Relevance to Penicillin Resistance |
|---|---|---|---|
| ATP-binding cassette (ABC) | ATP Hydrolysis | Transports a wide range of substrates; involved in virulence and stress response. nih.govacs.org | Contributes to multidrug resistance which can include penicillins. |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | Large and diverse family of transporters. scirp.org | Known to extrude various antibiotics, likely including penicillins. |
| Multidrug and Toxin Extrusion (MATE) | Sodium Ion Gradient or Proton Motive Force | Exports toxins and a range of antibiotics. scirp.org | Contributes to broad-spectrum antibiotic resistance. |
| Resistance-Nodulation-Division (RND) | Proton Motive Force | Forms tripartite systems in Gram-negative bacteria, spanning inner and outer membranes. frontiersin.orgscirp.org | Significant contributor to resistance against β-lactams in Gram-negative bacteria. nih.gov |
| Small Multidrug Resistance (SMR) | Proton Motive Force | Small membrane proteins that oligomerize to function. scirp.org | Contributes to resistance to a variety of antimicrobial compounds. |
Genetic Basis of Acquired Resistance
Acquired resistance to Phenethicillin can arise through two primary genetic mechanisms: mutations in the bacterial chromosome and the acquisition of new genetic material through horizontal gene transfer. nih.govmdpi.com
Mechanisms of Mutation Leading to Resistance
Spontaneous mutations in a bacterium's own genes can lead to resistance. nih.gov These mutations are random events that can confer a survival advantage in the presence of an antibiotic. For penicillins, including Phenethicillin, several mutational pathways can lead to resistance:
Alteration of Target Sites: Mutations in the genes encoding penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, can reduce the binding affinity of the drug. nih.govdiva-portal.org This prevents the antibiotic from effectively inhibiting cell wall synthesis.
Regulatory Gene Mutations: Mutations in genes that regulate the expression of resistance determinants, such as efflux pumps or β-lactamases, can lead to their overexpression. mdpi.comasm.org For example, a single base pair mutation can lead to the overexpression of efflux pumps, resulting in multidrug resistance. mdpi.com
Changes in Cell Envelope: Mutations that alter the composition or permeability of the bacterial cell envelope can restrict the entry of the antibiotic into the cell. nih.gov
These mutations arise spontaneously at low frequencies, but the presence of an antibiotic acts as a selective pressure, favoring the growth of resistant mutants. nih.gov
Horizontal Gene Transfer of Resistance Determinants (e.g., Plasmids, Transposons)
Horizontal gene transfer (HGT) is a major driver for the rapid spread of antibiotic resistance among bacteria, allowing for the transfer of resistance genes between different species and genera. nih.govlakeforest.edu This process is primarily mediated by mobile genetic elements (MGEs) such as plasmids and transposons. nih.govpreprints.org
Plasmids: These are extrachromosomal, self-replicating DNA molecules that can carry multiple antibiotic resistance genes. libretexts.orgasm.org Resistance plasmids (R-plasmids) can be transferred from a donor to a recipient bacterium through a process called conjugation, which involves direct cell-to-cell contact. libretexts.orgla.gov This is a highly efficient mechanism for disseminating resistance to penicillins and other antibiotics. asm.orgnih.gov For example, plasmid-mediated transfer of β-lactamase genes is a common cause of penicillin resistance. nih.govijpmbs.com
Transposons: Often called "jumping genes," transposons are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. libretexts.orgscirp.org They can carry antibiotic resistance genes and facilitate their spread. scirp.orgfrontiersin.org Conjugative transposons are a specific type that can mediate their own transfer between bacteria, further contributing to the dissemination of resistance. asm.orglibretexts.org The integration of multiple resistance genes into a single transposon can lead to the emergence of multidrug-resistant strains. nih.gov
Integrons are another genetic element often associated with transposons. They are not mobile themselves but can capture and express gene cassettes, which often contain antibiotic resistance genes. libretexts.orgscirp.org
Table 2: Mobile Genetic Elements Involved in Phenethicillin Resistance
| Mobile Genetic Element | Mechanism of Transfer | Role in Resistance |
|---|---|---|
| Plasmids | Conjugation, Transformation, Transduction asm.orgla.gov | Carry and transfer genes encoding β-lactamases and other resistance determinants. asm.orgnih.gov |
| Transposons | Move between DNA molecules (chromosome, plasmids). libretexts.orgscirp.org | Disseminate antibiotic resistance genes, including those for penicillins, and can create multidrug resistance cassettes. scirp.orgnih.gov |
| Integrons | Often carried by transposons. libretexts.orgscirp.org | Capture and express cassettes of resistance genes. libretexts.org |
Structure Activity Relationship Sar Studies of Phenethicillin and Analogs
Impact of Side Chain Chemical Modifications on Antimicrobial Potency
Research into penicillin derivatives has shown that alterations to the side chain can dramatically affect the antimicrobial spectrum and potency. For phenethicillin, which features a phenoxyethyl side chain, modifications can lead to variations in activity against different types of bacteria. For instance, increasing the lipophilicity of the side chain, often by adding substituents to the phenyl ring, generally enhances activity against Gram-positive bacteria but may decrease it against Gram-negative bacteria. tuwien.ac.at Conversely, introducing more hydrophilic groups can expand the spectrum to include more Gram-negative pathogens. tuwien.ac.at
The presence of an α-carbon on the carbonyl group of the side chain is a key structural feature. Its presence tends to orient the antibacterial activity towards Gram-negative bacteria, while its absence favors activity against Gram-positive bacteria. researchgate.net The stereochemistry of the side chain is also important. For example, ampicillin, which has a D-α-aminophenylacetamido side chain, demonstrates enhanced potency against Gram-negative bacteria. tuwien.ac.at
The following table summarizes the general impact of side chain modifications on the antimicrobial activity of penicillin analogs, which is applicable to phenethicillin derivatives.
| Modification Type | Impact on Gram-Positive Activity | Impact on Gram-Negative Activity | Example Analog(s) |
| Increased Lipophilicity | Increased | Decreased | Cloxacillin |
| Increased Polarity/Hydrophilicity | Decreased | Increased | Ampicillin, Carbenicillin libretexts.orglibretexts.org |
| Bulky Side Groups | Variable | Variable | Methicillin libretexts.orglibretexts.org |
| Electron-withdrawing Groups | Acid Stability | Variable | Phenethicillin libretexts.orglibretexts.org |
Correlation Between Molecular Structure and Beta-Lactamase Susceptibility
A major challenge for phenethicillin and other β-lactam antibiotics is their susceptibility to bacterial β-lactamase enzymes, which inactivate the drug by hydrolyzing the β-lactam ring. wikipedia.orgwikipedia.orgmathewsopenaccess.com The molecular structure of a penicillin analog is directly correlated with its resistance or susceptibility to these enzymes.
The acyl side chain of penicillins plays a significant role in determining their susceptibility to β-lactamases. libretexts.orglibretexts.org Bulky side chains can provide steric hindrance, which interferes with the binding of the β-lactamase enzyme to the β-lactam ring. libretexts.orglibretexts.org This is a key principle behind the design of penicillinase-resistant penicillins like methicillin. libretexts.orglibretexts.org For phenethicillin, modifications to its phenoxyethyl side chain could potentially enhance its resistance to these enzymes.
The introduction of specific chemical groups can also influence β-lactamase stability. For instance, the introduction of a 7-α-methoxy group in cephamycins (a related class of β-lactams) has been shown to increase resistance to β-lactamase hydrolysis. tuwien.ac.at While not a direct modification of phenethicillin, this highlights a strategy that could be explored in the design of new penicillin analogs.
The table below illustrates the relationship between structural features and β-lactamase susceptibility in penicillins.
| Structural Feature | Effect on β-Lactamase Susceptibility | Rationale |
| Bulky Side Chain | Decreased | Steric hindrance prevents enzyme binding. libretexts.orglibretexts.org |
| Electron-withdrawing Groups in Side Chain | No direct effect on enzyme susceptibility | Primarily enhances acid stability. libretexts.orglibretexts.org |
| Modifications to the β-lactam ring | Can increase resistance | Altering the primary target of the enzyme. nih.gov |
Influence of Structural Features on Protein Binding Affinity
The therapeutic effect of phenethicillin is achieved by its binding to and inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. wikipedia.orgwikipedia.org The affinity of phenethicillin for these proteins is a key determinant of its antibacterial potency and is influenced by its structural characteristics.
The carboxyl group at the C-3 position of the penicillin nucleus is also important for PBP binding. tuwien.ac.at Derivatization of this group is generally not well-tolerated unless the free carboxylic acid can be regenerated in vivo. tuwien.ac.at The stereochemistry of the molecule is also crucial for proper interaction with the PBP active site. nih.gov
Recent studies have utilized techniques like circular dichroism (CD) spectrometry to investigate the structure-activity relationships between phenethicillin isomers and their affinity for PBPs. vulcanchem.com
| Structural Feature | Influence on PBP Binding Affinity |
| Acyl Side Chain | High |
| C-3 Carboxylic Acid | High |
| Stereochemistry | High |
| Overall Molecular Shape | High |
Computational Approaches to SAR Prediction and Analysis
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, are increasingly used to predict and analyze the SAR of phenethicillin and its analogs. semanticscholar.orgmdpi.comresearchgate.net These approaches allow for the in silico evaluation of large numbers of compounds, saving time and resources in the drug discovery process.
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchgate.net For penicillins, QSAR models have been developed to correlate various molecular descriptors (e.g., lipophilicity, electronic effects, and molecular size) with antimicrobial activity. researchgate.net One study on a large set of antibiotics, including phenethicillin potassium, used "inductive" QSAR descriptors to successfully distinguish between compounds with and without antibacterial activity. semanticscholar.org
Molecular docking and molecular dynamics simulations are used to model the interaction between penicillin analogs and their target proteins (PBPs) or resistance enzymes (β-lactamases) at the atomic level. researchgate.net These simulations can provide detailed insights into the binding modes of different compounds and help to explain observed differences in activity and resistance. For example, docking studies can predict the binding affinity of a novel phenethicillin analog to a specific PBP, while molecular dynamics can simulate the stability of the drug-protein complex over time.
A 4D-QSAR study on a series of penicillin analogues demonstrated the use of an electron conformational-genetic algorithm to identify the pharmacophore groups responsible for activity. nih.gov Such models can be used to predict the activity of new, untested compounds. nih.gov
| Computational Method | Application in Phenethicillin SAR | Key Findings/Capabilities |
| QSAR | Predicting antimicrobial activity based on molecular descriptors. researchgate.netmdpi.com | Correlates molecular properties with biological activity. Can be used for virtual screening of new compounds. semanticscholar.orgresearchgate.net |
| Molecular Docking | Modeling the interaction of phenethicillin analogs with PBPs and β-lactamases. researchgate.net | Predicts binding modes and affinities, providing insights into the mechanism of action and resistance. |
| Molecular Dynamics | Simulating the dynamic behavior of phenethicillin-protein complexes. researchgate.net | Assesses the stability of drug-target interactions over time. |
| 4D-QSAR | Identifying key structural features (pharmacophores) for biological activity. nih.gov | Provides a detailed understanding of the structural requirements for potency and can guide the design of new analogs. |
Chemical Synthesis and Derivatization Research of Phenethicillin
Methodologies for Laboratory Synthesis of Phenethicillin
The primary method for the laboratory synthesis of phenethicillin involves the acylation of 6-aminopenicillanic acid (6-APA). vulcanchem.comdrugfuture.com This process typically utilizes racemic α-phenoxypropionyl chloride as the acylating agent in a solvent-mediated reaction. vulcanchem.com The selection of the solvent and the conditions for crystallization are critical as they significantly influence the ratio of the resulting L- and D-isomers of phenethicillin. vulcanchem.com Notably, polar solvents tend to favor the formation of the L-isomer, which is recognized as the more pharmacologically potent of the two diastereoisomers. vulcanchem.com
Another approach involves the use of a highly activated thioester of α-phenoxypropionic acid, which is then coupled with 6-APA to yield phenethicillin. whiterose.ac.uk This highlights the necessity of activating the carboxylic acid component for efficient amidation. whiterose.ac.uk The fundamental reaction is the formation of an amide bond between the 6-amino group of 6-APA and the carboxyl group of the phenoxypropionic acid side chain. researchgate.net
Key Reactants in Phenethicillin Synthesis:
| Reactant | Role |
| 6-Aminopenicillanic Acid (6-APA) | The core structural component of penicillins. vulcanchem.comdrugfuture.com |
| α-Phenoxypropionyl Chloride | An acylating agent that provides the side chain. vulcanchem.com |
| Thioester of α-phenoxypropionic acid | An activated form of the side chain for coupling. whiterose.ac.uk |
Strategies for the Development of Novel Semi-Synthetic Penicillin Derivatives
The discovery and isolation of 6-aminopenicillanic acid (6-APA) was a pivotal moment, enabling the creation of numerous semi-synthetic penicillins by modifying the acyl side chain. researchgate.netnih.govresearchgate.net This strategy allows for the development of derivatives with altered properties, such as an extended spectrum of activity or increased resistance to bacterial enzymes like penicillinase. researchgate.net
The general approach involves coupling various acyl groups to the 6-APA nucleus. researchgate.netmdpi.com For instance, novel penicillin analogues have been synthesized by condensing 6-APA with non-steroidal anti-inflammatory drugs (NSAIDs). plos.org This hybridization of a penicillin derivative with other bioactive moieties is a key strategy in the search for compounds with enhanced or novel biological activities. conicet.gov.ar The structural modification of the side chain is crucial for improving antibacterial efficacy and overcoming resistance mechanisms. plos.orgresearchgate.net
Researchers have explored various synthetic routes to create these new derivatives. One common method involves the use of pivalic mixed anhydrides as active forms for the acylation of 6-APA. mdpi.com Another strategy involves the [2+2] cycloaddition of a 2,3-dihydrothiophene (B74016) with dichloroketene (B1203229) to form a bicyclic precursor for penicillin analogues. researchgate.net The goal of these synthetic endeavors is often to produce compounds that can combat the growing issue of antibiotic resistance. frontiersin.org
Enzymatic and Biocatalytic Approaches in Penicillin Synthesis
Enzymatic and biocatalytic methods offer a greener and more efficient alternative to traditional chemical synthesis for producing semi-synthetic penicillins like phenethicillin. nih.govresearchgate.net Penicillin G acylase (PGA) is a key enzyme in this field, capable of both hydrolyzing natural penicillins to produce 6-APA and catalyzing the synthesis of new penicillins. researchgate.netnih.govfrontiersin.org
The use of immobilized enzymes is a significant advancement in biocatalysis, allowing for easier separation of the catalyst from the reaction mixture and its reuse. researchgate.netnih.gov Research has focused on improving the properties of penicillin acylases through protein engineering and exploring new enzymes from various microbial sources to enhance the efficiency of antibiotic biosynthesis. frontiersin.org These biocatalytic approaches are considered a cornerstone of green organic synthesis, minimizing the use of hazardous reagents and improving the atom economy of the process. whiterose.ac.ukresearchgate.net
Key Enzymes in Penicillin Biocatalysis:
| Enzyme | Function |
| Penicillin G Acylase (PGA) | Hydrolyzes penicillin G to 6-APA and synthesizes new penicillins. researchgate.netnih.govfrontiersin.org |
| α-Acylamino-β-lactam acylhydrolase I | Synthesizes phenoxymethylpenicillin from 6-APA and an acyl donor. nih.gov |
Exploration of New Chemical Analogues and Their Synthetic Routes
The exploration of new chemical analogues of phenethicillin and other penicillins is driven by the need to overcome antibiotic resistance and expand the therapeutic potential of this class of drugs. frontiersin.org Synthetic strategies are being developed to create novel penicillin-containing hybrids and nuclear analogues. conicet.gov.arrsc.org
One approach involves the total synthesis of nuclear analogues of penicillins and cephalosporins from heterocyclic α-amino acids. rsc.org A key step in one such synthesis is the photolysis of a diazo-compound, leading to an intramolecular insertion by a carbene intermediate to form the fused β-lactam heterocyclic system. rsc.org
Another strategy focuses on creating hybrid molecules by conjugating a penicillin derivative with other chemical entities, such as peptoid moieties. conicet.gov.ar These hybrids are designed to exhibit novel or enhanced biological activities. conicet.gov.ar The synthesis of these complex molecules can be achieved through a combination of solid-phase and solution-phase strategies. conicet.gov.ar
The modification of the core penicillin structure is also an area of active research. For example, cyclobutanone (B123998) analogues of penicillins have been synthesized as potential inhibitors of β-lactamases. researchgate.net These analogues are designed to interact with the active site of these resistance enzymes. researchgate.net The synthesis of such analogues often involves multi-step reaction sequences, including cycloaddition and intramolecular insertion reactions. researchgate.net
The development of these new analogues relies on a deep understanding of structure-activity relationships and the mechanisms of bacterial resistance. The ultimate goal is to design and synthesize novel penicillin derivatives that can effectively combat a wide range of bacterial pathogens. plos.org
Degradation Pathways and Stability Research of Phenethicillin in Vitro Studies
Chemical Degradation Mechanisms
The inherent chemical structure of phenethicillin, featuring an amide linkage and a strained β-lactam ring, makes it susceptible to several degradation mechanisms.
Hydrolysis is a major degradation pathway for phenethicillin. slideshare.netrjptonline.orgslideshare.net This process can involve the cleavage of the amide functional group. rjptonline.orgscribd.com Amide hydrolysis of phenethicillin results in the formation of an acid and an amine. rjptonline.org Specifically, the amide linkage in the C6 side chain can be hydrolyzed, leading to the formation of 6-aminopenicillanic acid (6-APA) and the corresponding side-chain acid. This reaction can be influenced by pH and temperature. scribd.com The hydrolysis of the β-lactam ring itself is another critical hydrolytic pathway, which is discussed in more detail in section 7.1.3.
Oxidative processes can also contribute to the degradation of phenethicillin. slideshare.netslideshare.net The thioether group within the thiazolidine (B150603) ring is a potential site for oxidation. researchgate.net Oxidation can be initiated by various factors, including exposure to air, light, and the presence of trace metals. rjptonline.org These processes can lead to the formation of sulfoxides. While specific in-vitro studies detailing the oxidative degradation of phenethicillin are not extensively available in the provided results, the general principles of penicillin degradation suggest that oxidation is a relevant pathway. pharxmonconsulting.comnih.gov
The cleavage of the four-membered β-lactam ring is a hallmark of penicillin degradation and inactivation. msdvetmanual.combiomolther.orgnih.govresearchgate.net This ring is inherently strained and susceptible to nucleophilic attack, particularly by water or hydroxide (B78521) ions, leading to its opening. slideshare.netbiomolther.org This hydrolytic cleavage results in the formation of the corresponding penicilloic acid, which is biologically inactive. nih.govasm.org The cleavage of the C-N bond within the β-lactam ring deactivates the antibiotic properties of phenethicillin. biomolther.orgresearchgate.net This process is a primary mechanism of degradation and is central to the loss of antibacterial efficacy. msdvetmanual.comnih.gov
Oxidative Degradation Processes
Identification and Characterization of Degradation Products
The degradation of phenethicillin gives rise to several identifiable products, with penicilloic and penilloic acid derivatives being the most significant.
The primary degradation product resulting from the cleavage of the β-lactam ring of phenethicillin is its corresponding penicilloic acid. asm.orgnih.gov The formation of phenethicillin penicilloic acid has been confirmed in various studies. nih.gov Analytical techniques such as thin-layer chromatography and iodometric assays have been historically used to detect and quantify penicilloic acids in degradation studies. asm.org More modern methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are now commonly employed for the precise identification and characterization of these degradation products. rjptonline.orgresearchgate.netmdpi.com
Penilloic acids are another class of degradation products that can be formed from penicillins. nih.govresearchgate.net These compounds are derived from the rearrangement of penicilloic acids. The formation of penilloic acid from phenethicillin has been described, and methods for their preparation and analysis have been developed. nih.gov Similar to penicilloic acids, the identification of penilloic acid derivatives relies on chromatographic and spectroscopic techniques. nih.govresearchgate.net
Interactive Data Table: Degradation Pathways of Phenethicillin
| Degradation Pathway | Key Mechanism | Primary Degradation Products | Analytical Techniques |
| Hydrolysis | Cleavage of amide linkage | 6-Aminopenicillanic acid (6-APA), Side-chain acid | Chromatography (HPLC), Spectroscopy |
| Oxidation | Oxidation of the thioether group | Sulfoxides | Mass Spectrometry (MS) |
| β-Lactam Ring Cleavage | Nucleophilic attack on the β-lactam ring | Penicilloic acid | Iodometric assay, TLC, HPLC-MS |
| Rearrangement | Rearrangement of penicilloic acid | Penilloic acid | Chromatography, Spectroscopy |
Formation and Analysis of Penicilloic Acid Derivatives
Factors Influencing In Vitro Degradation Kinetics
The stability of phenethicillin in aqueous solutions is significantly influenced by several factors, including pH, temperature, and the presence of buffer species. In vitro studies have been conducted to elucidate the kinetics and mechanisms of phenethicillin degradation under various conditions.
Research has shown that the degradation of phenethicillin follows pseudo-first-order kinetics. nih.gov The molecule is susceptible to hydrolysis in both acidic and basic environments. researchgate.net The primary degradation pathway for phenethicillin involves amide hydrolysis. slideshare.netslideshare.net
pH
The pH of the aqueous medium is a critical determinant of phenethicillin's stability. Kinetic studies of potassium phenethicillin reveal that the compound undergoes hydrolysis catalyzed by both acid and base. researchgate.net The minimum rate of degradation is observed at approximately pH 6.5 at a temperature of 35°C. researchgate.net
In acidic solutions, the degradation rate is notably faster. The ionic form of phenethicillin is reported to hydrolyze about 13 times more rapidly than the free acid form in an acidic environment. researchgate.net Generally, for penicillins, acidic conditions are more favorable for degradation compared to neutral or alkaline conditions. nih.gov The degradation rate of penicillins is significantly higher under both acidic and alkaline conditions than under neutral conditions. nih.gov
Temperature
Temperature plays a crucial role in the degradation kinetics of phenethicillin. As with many chemical reactions, an increase in temperature generally accelerates the rate of degradation. The stability of penicillins, including phenethicillin, has been observed to decrease as the temperature rises. acs.orgnih.gov The effect of temperature on the degradation of potassium phenethicillin has been studied, particularly in the neutral pH range, to enable the prediction of its stability at different storage temperatures, such as 25°C and 4°C. researchgate.net
Buffers and Metal Ions
The composition of the solution, specifically the presence of buffer species and metal ions, can also impact the stability of phenethicillin. Certain ions can act as catalysts in the degradation process. For instance, the phosphate (B84403) dianion (HPO₄²⁻) has been identified as a general base catalyst for the hydrolysis of phenethicillin. researchgate.net The use of buffered solutions has been shown to enhance the stability of other penicillins, such as benzylpenicillin, by maintaining a more favorable pH. nih.gov
While specific studies on the effect of metal ions on phenethicillin degradation are not extensively detailed in the provided context, research on penicillins in general indicates that metal ions like zinc (Zn²⁺), iron (Fe³⁺), and manganese (Mn²⁺) can promote their hydrolysis. nih.gov
The following tables summarize the influence of these factors on the in vitro degradation of phenethicillin based on available research findings.
Interactive Data Tables
Table 1: Influence of pH on Phenethicillin Degradation Kinetics
| pH Condition | Observation | Reference |
| Acidic | The ionic form hydrolyzes approximately 13 times faster than the free acid form. | researchgate.net |
| Neutral (approx. pH 6.5) | Minimum rate of degradation observed at 35°C. | researchgate.net |
| Basic | Subject to base-catalyzed hydrolysis. | researchgate.net |
Table 2: Influence of Temperature on Phenethicillin Stability
| Temperature | Predicted Stability | Reference |
| 4°C | Predicted to have greater stability compared to higher temperatures. | researchgate.net |
| 25°C | Stability is predicted based on degradation kinetics at elevated temperatures. | researchgate.net |
| 35°C | Temperature at which minimum degradation at pH 6.5 was determined. | researchgate.net |
Table 3: Catalytic Influence of Buffer Ions on Phenethicillin Degradation
| Ion | Catalytic Effect | Reference |
| HPO₄²⁻ | Acts as a general base catalyst for hydrolysis. | researchgate.net |
Advanced Analytical Methodologies for Phenethicillin Research
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods are indispensable for separating Phenethicillin from its potential impurities, which may include starting materials, intermediates, degradation products, and diastereomers.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in pharmaceutical quality control for its reliability and reproducibility in purity assessment and impurity profiling. researchgate.net Reverse-phase HPLC (RP-HPLC) is the most common mode used for analyzing penicillins. chromatographyonline.com The separation is typically achieved on a C8 or C18 column, where the choice of stationary phase significantly influences the selectivity of the separation. chromatographyonline.comtransharmreduction.org
The development of a robust HPLC method involves the careful optimization of mobile phase composition, which often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid - TFA) and an organic solvent such as acetonitrile (B52724) or methanol. transharmreduction.orgafricanjournalofbiomedicalresearch.comindiaenvironmentportal.org.in The pH of the mobile phase is a critical parameter that affects the retention and selectivity of ionizable compounds like Phenethicillin. chromatographyonline.com UV detection is commonly employed, with wavelengths typically set between 230 nm and 280 nm to monitor the analyte and its impurities. africanjournalofbiomedicalresearch.com A well-developed, stability-indicating HPLC method can effectively separate all degradation-related impurities from the main Phenethicillin peak. nih.gov
Table 1: Illustrative HPLC Parameters for Phenethicillin Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | transharmreduction.orgafricanjournalofbiomedicalresearch.com |
| Mobile Phase | Gradient or isocratic elution with Water/Acetonitrile or Water/Methanol mixtures, often with pH modifiers (e.g., 0.1% TFA) | africanjournalofbiomedicalresearch.comindiaenvironmentportal.org.in |
| Flow Rate | 1.0 - 1.2 mL/min | transharmreduction.orgafricanjournalofbiomedicalresearch.com |
| Detection | UV Absorbance at 230 nm or 240 nm | transharmreduction.orgafricanjournalofbiomedicalresearch.com |
| Column Temperature | Ambient or controlled (e.g., 35 °C) | transharmreduction.org |
| Injection Volume | 20 µL | transharmreduction.org |
Ultra-Performance Liquid Chromatography (UPLC) in Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering dramatic increases in resolution, speed, and sensitivity. bepls.com This is achieved by using columns packed with sub-2 µm particles, which operate at much higher pressures. mdpi.comnih.gov For Phenethicillin research, UPLC provides a powerful tool for faster analysis times and improved separation efficiency, which is particularly beneficial for resolving complex impurity profiles and diastereomers. nih.govwaters.com
The transition from HPLC to UPLC methods can significantly shorten analysis run times, often by a factor of 7 or more, while maintaining or even improving the quality of the separation. whitman.edu This increased throughput is highly valuable in research and quality control environments. cellulosechemtechnol.ro UPLC systems, often coupled with mass spectrometry, are highly effective for the simultaneous determination of multiple antibiotics, including penicillins, and for the analysis of diastereomers which can be challenging to separate using traditional HPLC. nih.govwaters.com The enhanced resolution of UPLC is crucial for accurately quantifying individual diastereomers of Phenethicillin, which may exhibit different biological activities.
Table 2: Comparison of HPLC and UPLC for Penicillin Analysis
| Feature | Conventional HPLC | UPLC | Reference |
|---|---|---|---|
| Particle Size | 3-5 µm | < 2 µm | mdpi.com |
| Analysis Time | Longer (e.g., >10 min) | Shorter (e.g., < 3 min) | nih.govrsc.org |
| Resolution | Good | Higher, sharper peaks | cellulosechemtechnol.ro |
| System Pressure | Lower | Higher (up to 15,000 psi) | cellulosechemtechnol.ro |
| Solvent Consumption | Higher | Lower | cellulosechemtechnol.ro |
Spectrometric Techniques for Structural Elucidation and Identification
Spectrometric techniques provide detailed information about the molecular weight and structure of Phenethicillin, confirming its identity and elucidating the structure of unknown impurities.
Mass Spectrometry (MS and MS/MS) for Compound Identification
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's elemental composition and structure. wikipedia.org When coupled with a chromatographic system (LC-MS), it allows for the identification of individual components in a mixture. nih.gov Tandem mass spectrometry (MS/MS) provides even greater structural detail by fragmenting a selected ion and analyzing its product ions. nih.gov
For Phenethicillin, soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate the molecular ion. The fragmentation pattern observed in the MS/MS spectrum is characteristic of the penicillin structure, often involving the cleavage of the β-lactam ring. researchgate.net This detailed fragmentation data is crucial for unequivocally identifying Phenethicillin and for characterizing the structures of any related substances or degradation products. nih.govresearchgate.net
Table 3: Common Fragmentation Pathways for Penicillins in MS/MS
| Precursor Ion (m/z) | Characteristic Fragment Ion (m/z) | Structural Origin | Reference |
|---|---|---|---|
| [M+H]⁺ | Varies | Protonated molecule | researchgate.net |
| [M+H]⁺ | Fragment A | Cleavage of the β-lactam ring | researchgate.net |
| [M+H]⁺ | Fragment B | Loss of the R-group side chain | researchgate.net |
| [M+H]⁺ | Fragment C | Further fragmentation of the thiazolidine (B150603) ring | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. researchgate.net It provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule, allowing for the confirmation of its structure and stereochemistry. libretexts.org
In Phenethicillin research, both ¹H and ¹³C NMR are employed. A key application is the determination of the diastereoisomer ratio (L- and D-epimers) in Phenethicillin potassium and its formulations. nih.gov The chemical shifts (δ) and coupling constants (J) in the NMR spectra are unique to each diastereomer, enabling their differentiation and quantification. nih.govnih.gov For instance, specific proton and carbon signals corresponding to the phenoxyethyl side chain and the β-lactam core will show distinct differences between the D- and L-forms. nih.gov
Table 4: Representative NMR Data for Phenethicillin Diastereomer Analysis
| Nucleus | Parameter | Significance in Phenethicillin Analysis | Reference |
|---|---|---|---|
| ¹H NMR | Chemical Shifts (δ) | Differentiation of protons in the D- and L-diastereomers. | nih.gov |
| ¹H NMR | Coupling Constants (J) | Provides information on the spatial relationship between neighboring protons, confirming stereochemistry. | nih.gov |
| ¹³C NMR | Chemical Shifts (δ) | Assignments of distinct carbon signals for each diastereomer, allowing for quantification. | nih.gov |
UV-Visible Spectroscopy in Quantitative and Qualitative Analysis
UV-Visible spectroscopy is a simple, cost-effective, and rapid technique widely used for the quantitative analysis of pharmaceuticals. iajps.com The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. rsc.org
For Phenethicillin, UV-Vis spectroscopy can be used for quantitative determination by measuring its absorbance at a specific wavelength of maximum absorption (λmax). shd.org.rsresearchgate.net While a standalone UV-Vis spectrophotometer can be used, this detection principle is most commonly integrated into HPLC systems (as a UV-Vis detector) for simultaneous separation and quantification. transharmreduction.orgbepls.com The UV spectrum of Phenethicillin is characterized by absorption in the UV region due to its chromophoric groups, namely the phenyl ring and the amide carbonyl group. libretexts.org The λmax is a key parameter for setting the detection wavelength in quantitative HPLC methods to achieve maximum sensitivity. rsc.org Qualitative analysis can involve comparing the UV spectrum of a sample to that of a reference standard to confirm its identity. iajps.com
Table 5: Principles of UV-Visible Spectroscopy for Phenethicillin Analysis
| Parameter | Description | Application to Phenethicillin | Reference |
|---|---|---|---|
| λmax (Wavelength of Maximum Absorbance) | The wavelength at which a substance shows maximum light absorption. | Used for setting the detection wavelength for quantitative analysis to ensure highest sensitivity. Often in the 220-280 nm range for penicillins. | rsc.org |
| Absorbance (A) | A measure of the quantity of light absorbed by the sample. | Directly proportional to the concentration of Phenethicillin in a solution. | rsc.org |
| Molar Absorptivity (ε) | A constant that is a measure of how strongly a chemical species absorbs light at a given wavelength. | A characteristic value for Phenethicillin under specific solvent and pH conditions. | rsc.org |
Development and Validation of Research-Focused Analytical Methods
The development and validation of robust analytical methods are fundamental to pharmaceutical research, ensuring the accurate and reliable quantification and characterization of drug compounds. For phenethicillin, various advanced analytical methodologies have been established to support research activities, ranging from quantification in complex matrices to the determination of stereoisomeric purity. These methods are crucial for quality control, stability studies, and understanding the compound's behavior.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of phenethicillin.
A fluorescence-liquid chromatography method has been developed for the determination of eight neutral β-lactam penicillins, including phenethicillin, in milk. oup.com This method involves enzymatic hydrolysis of the β-lactam ring, followed by protein precipitation with acetonitrile and lipid removal with methylene (B1212753) chloride. The resulting penilloaldehyde (B3061144) products are then reacted with dansyl hydrazine (B178648) to form fluorescent derivatives, which are separated on a C18 column and measured by a fluorescence detector. oup.com The validation of this method demonstrated good recovery for phenethicillin. oup.com
| Spiking Level (ppb) | Average Recovery (%) |
|---|---|
| 25 | 75.9 |
| 50 | |
| 100 |
In other research, phenethicillin has been effectively used as an internal standard in the development of an LC-ESI-MS/MS method for the simultaneous determination of other penicillins in bovine milk and tissues. fukuoka.lg.jpjst.go.jp The use of phenethicillin in this capacity underscores its stable chromatographic behavior and suitability for quantitative analysis, which involves extraction with water and cleanup on a C18 cartridge before injection into the LC-MS/MS system. fukuoka.lg.jpjst.go.jp
Additionally, a postcolumn chemiluminescence detection technique for liquid chromatography has been explored for various β-lactam compounds. In this method, phenethicillin was shown to enhance the chemiluminescence of a luminol/hydrogen peroxide system, enabling its detection, although other compounds like dicloxacillin (B1670480) exhibited a stronger response.
Spectrometric and Spectrophotometric Methods
Spectrometric methods provide alternative and sometimes complementary information to chromatographic techniques, particularly for structural elucidation and isomer differentiation.
Spectrophotometry A spectrophotometric method was developed for the determination of several penicillins, including phenethicillin potassium. carta-evidence.org The method is based on the reaction of the penicillin with ammonium (B1175870) vanadate (B1173111) in a sulfuric acid medium. carta-evidence.org The mixture is boiled, and the resulting colored complex is measured at a wavelength of 750 nm. carta-evidence.org This technique was successfully applied to pharmaceutical formulations and its results were found to be in close agreement with official methods from the British Pharmacopoeia (1973). carta-evidence.org
| Penicillin Derivative |
|---|
| Penicillin G sodium |
| Phenoxymethyl penicillin |
| Ampicillin sodium |
| Phenethicillin potassium |
| Cloxacillin sodium |
| Methicillin sodium |
Nuclear Magnetic Resonance (NMR) Spectroscopy The synthesis of phenethicillin results in two diastereoisomers (L- and D-isomers) due to an additional asymmetric center in its side chain. vulcanchem.com A method utilizing proton and 13C-NMR spectroscopy has been developed to determine the ratio of these diastereoisomers in phenethicillin potassium raw material and its formulated products. nih.gov This spectroscopic approach allows for precise structural analysis and quantification of the isomeric composition. nih.gov
Circular Dichroism (CD) Spectrometry CD spectrometry is another powerful technique used to differentiate and quantify the stereoisomers of phenethicillin. vulcanchem.comrsc.org This method is based on the differential absorption of polarized light by chiral molecules. The L-isomer of phenethicillin exhibits a distinct positive ellipticity peak at 269 nm, while the D-isomer shows minimal activity at this wavelength. vulcanchem.com This allows for the establishment of a linear relationship between the molecular ellipticity and the isomer composition. vulcanchem.com The method has been validated by assaying commercial batches of phenethicillin potassium and comparing the results with those from traditional microbiological assays. vulcanchem.comrsc.org
| Analytical Method | Principle | Primary Research Application | Reference |
|---|---|---|---|
| HPLC with Fluorescence Detection | Post-derivatization with dansyl hydrazine to form fluorescent products. | Quantification of residues in complex matrices like milk. | oup.com |
| LC-ESI-MS/MS | Chromatographic separation followed by mass spectrometric detection. | Used as an internal standard for quantitative analysis of other penicillins. | fukuoka.lg.jpjst.go.jp |
| UV-Vis Spectrophotometry | Formation of a colored complex with ammonium vanadate. | Quantification in pharmaceutical formulations. | carta-evidence.org |
| NMR Spectroscopy | Analysis of proton and 13C chemical shifts. | Determination of diastereoisomer (L/D) ratio. | nih.gov |
| Circular Dichroism (CD) Spectrometry | Differential absorption of circularly polarized light by stereoisomers. | Quantification of L- and D-isomer proportions. | vulcanchem.comrsc.org |
Emerging Research Areas and Comparative Biochemical Studies
Neuroprotective Properties: Chemical Basis and Mechanisms
Recent investigations have uncovered surprising neuroprotective qualities of phenethicillin, suggesting its potential application in the treatment and prophylaxis of neurological diseases.
The neuroprotective effects of phenethicillin have been demonstrated in in vitro studies involving human neuroblastoma cells (SK-N-SH). google.com Research indicates that phenethicillin can significantly delay neuronal cell death. google.com In experimental models, cell death is induced by serum deprivation, a condition that eliminates essential survival factors like growth factors. google.com The absence of these factors is believed to trigger cell death through mechanisms such as oxidative stress, mitochondrial dysfunction, and imbalanced calcium homeostasis. google.com
Phenethicillin displayed a reproducible protective effect, mitigating the loss of neuronal viability by 6-16% in a dose range of 1-10µM. google.com While the precise molecular targets of phenethicillin in neuronal cells are still under investigation, these findings suggest that the compound interferes with the apoptotic or necrotic pathways initiated by the withdrawal of survival signals. The ability to protect the integrity and viability of neuronal cells points towards an interaction with fundamental cell survival cascades. google.com General neuronal survival is often mediated by signaling pathways like PI3K/Akt and Ras/MAPK, which are activated by neurotrophic factors. nih.gov The action of phenethicillin may involve the modulation of these or related pathways to promote cell survival.
The chemical structure of phenethicillin is central to its biological activity, including its neuroprotective potential. The molecule possesses four asymmetric carbon atoms: three are located in the core 6-aminopenicillanic acid moiety, and one is in the phenoxy side chain. google.com This structural complexity gives rise to multiple stereoisomers, and the specific spatial arrangement of atoms is critical for its interaction with biological targets.
The IUPAC name, (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxypropyl) amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, defines a specific stereoisomer. nih.gov The existence of these chiral centers suggests that the neuroprotective activity is likely stereoselective. While the current research has identified the neuroprotective potential of a specific form of phenethicillin, detailed structure-activity relationship (SAR) studies are an important area for future research. google.com Such studies, involving the synthesis and evaluation of different stereoisomers and analogues, would be necessary to precisely map which structural features are essential for its neuroprotective effects and to potentially design more potent derivatives.
Molecular Interactions Underlying Neuroprotective Effects
Comparative Biochemical Studies of Antimicrobial Spectrum
Phenethicillin is a narrow-spectrum penicillin, primarily active against Gram-positive bacteria. merckvetmanual.com Its effectiveness is rooted in its ability to inhibit the synthesis of the bacterial cell wall by inactivating penicillin-binding proteins (PBPs). nih.gov
The in vitro potency of phenethicillin has been compared with other penicillins, revealing a nuanced activity profile that varies by microorganism. Generally, its activity against susceptible Gram-positive cocci like streptococci and pneumococci is considered clinically useful, though sometimes less potent than Penicillin G. karger.comchemicalbook.com
Against Staphylococcus aureus, the relative potency of phenethicillin depends on the metric used. In some studies, phenoxymethylpenicillin (penicillin V) was found to be more potent in vitro. chemicalbook.com However, other research highlights that phenethicillin achieves a higher ratio of free, unbound drug to the minimum inhibitory concentration (MIC) in serum, suggesting superior efficacy against staphylococci in a physiological context. karger.com
For streptococci and pneumococci, the order of potency among penicillins is generally reported as Penicillin G > Penicillin V > Phenethicillin. chemicalbook.com Phenethicillin is still considered a drug of choice for infections caused by these organisms when an acid-stable oral penicillin is appropriate. karger.com
Below is a table summarizing comparative MIC values, which quantify the in vitro potency of an antimicrobial agent. A lower MIC value indicates greater potency.
| Microorganism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |
| Staphylococcus aureus | Phenethicillin | - | - | karger.com |
| Penicillin V | - | - | karger.com | |
| Penicillin G | - | - | chemicalbook.com | |
| Streptococcus pyogenes | Penicillin | - | - | researchgate.net |
| Streptococcus pneumoniae (Penicillin-Susceptible) | Penicillin G | ≤0.06 | ≤0.06 | mednexus.org |
| Amoxicillin/Clavulanate | ≤0.06 | 0.12 | mednexus.org | |
| Cefuroxime | 0.12 | 0.25 | mednexus.org | |
| Streptococcus pneumoniae (Penicillin-Intermediate) | Penicillin G | 0.25 | 1 | mednexus.org |
| Amoxicillin/Clavulanate | 0.25 | 0.5 | mednexus.org | |
| Cefuroxime | 0.5 | 1 | mednexus.org | |
| Streptococcus pneumoniae (Penicillin-Resistant) | Penicillin G | 2 | ≥2 | mednexus.org |
| Amoxicillin/Clavulanate | 1 | 2 | mednexus.org | |
| Cefuroxime | 2 | 4 | mednexus.org | |
| Note: Specific MIC₅₀/MIC₉₀ values for Phenethicillin against these specific strains are not consistently available in the cited literature, which often discusses relative potency. The table reflects data for comparator penicillins to provide context for susceptibility. |
The antimicrobial action of any antibiotic is dependent on the concentration of its free, unbound form in the plasma and tissues, as only this fraction is available to interact with microbial targets. mdpi.com Phenethicillin is reversibly bound to plasma proteins, primarily albumin. merckvetmanual.commdpi.com
Studies have shown that the degree of protein binding for phenethicillin is approximately 78-80%, which is similar to that of penicillin V. karger.com However, a critical biochemical distinction is that oral administration of phenethicillin results in higher total serum concentrations and, more importantly, nearly double the concentration of free, unbound antibiotic compared to penicillin V. karger.com
This difference in the level of unbound drug has a direct influence on antimicrobial action. The higher concentration of free phenethicillin available to diffuse into tissues and bind to bacterial PBPs can lead to greater clinical effectiveness, particularly against organisms like Staphylococcus aureus. karger.comnih.gov The plasma proteins can act as a reservoir for the drug, but it is the equilibrium between the bound and unbound states that dictates the concentration gradient driving the antibiotic to the site of infection. mdpi.com Therefore, despite having similar in vitro MICs or protein binding percentages to other penicillins, the superior pharmacokinetics of the unbound fraction of phenethicillin is a key biochemical factor influencing its antimicrobial efficacy.
Q & A
Q. What strategies mitigate bias when reviewing conflicting literature on Phenethicillin(1-)’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
